Lysolipin I

Description

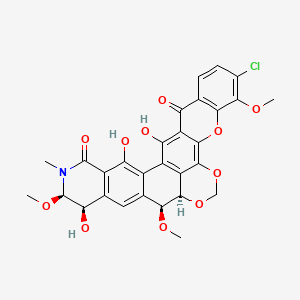

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOMIZJYHXSRLV-MVHMQXOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207855 | |

| Record name | Lysolipin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59113-57-4 | |

| Record name | Lysolipin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysolipin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Lysolipin I: A Technical Guide

An In-depth Exploration of a Potent Xanthone Antibiotic from Streptomyces

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Lysolipin I, a potent polycyclic xanthone antibiotic produced by Streptomyces species. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. This document details the producing microorganisms, fermentation and extraction protocols, purification methodologies, and techniques for structural elucidation and biological activity assessment. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic regulatory pathways are visualized using Graphviz diagrams.

Introduction

This compound is a chlorinated, polycyclic xanthone natural product belonging to the polyketide class of antibiotics.[1] It was first isolated from Streptomyces violaceoniger Tü 96 in 1975.[1] The producing organism also produces an unstable precursor, Lysolipin X, which readily converts to the more stable and biologically active this compound.[1] this compound has also been isolated from Streptomyces tendae Tü 4042. It exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported to be in the low nanomolar range.[2] Its mechanism of action is believed to be the inhibition of bacterial cell wall biosynthesis through interaction with lipid carriers for murein intermediates.[1]

The unique chemical structure and potent biological activity of this compound have made it a subject of interest for further investigation and development. This guide aims to consolidate the available technical information to facilitate further research and development efforts.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₄ClNO₁₁ | [1] |

| Molecular Weight | 597.96 g/mol | - |

| Appearance | Deeply yellow solid | [1] |

| Class | Polyketide, Xanthone | [2] |

Table 2: Producing Microorganisms and Fermentation Conditions

| Organism | Fermentation Medium | Temperature | Shaking Speed | Production Level | Reference |

| Streptomyces violaceoniger Tü 96 | Not specified in detail | Not specified in detail | Not specified in detail | Not specified | [1] |

| Streptomyces tendae Tü 4042 | Not specified in detail | Not specified in detail | Not specified in detail | Low | [2] |

| Streptomyces albus J1074 (heterologous host) | R5 medium (preculture), various production media (e.g., NL200, SGG, TDG) | 28°C | 180 rpm | ~50 mg/L (unoptimized) | [2] |

Table 3: Antibacterial Activity of this compound

| Target Organism | MIC | Reference |

| Gram-positive bacteria (e.g., Bacillus, Staphylococcus, Corynebacterium) | < 10 nM | [2] |

| Gram-negative bacteria (e.g., Proteus, Pseudomonas) | < 10 nM | [2] |

| Enterobacteriaceae (with compromised membrane) | Inhibition at high dilution | [1] |

Experimental Protocols

Fermentation of Streptomyces for this compound Production

This protocol is based on the heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus.

3.1.1 Media Preparation

-

R5 Medium (Preculture): (Components per liter) 103 g sucrose, 0.25 g K₂SO₄, 10.12 g MgCl₂·6H₂O, 10 g glucose, 0.1 g casamino acids, 5 g yeast extract, 2.2 g agar, 5.73 g TES buffer. Adjust pH to 7.2.

-

Production Media (example: SGG medium): (Components per liter) 15 g glycerol, 15 g glucose, 15 g soy flour, 5 g NaCl, 2 g CaCO₃.

3.1.2 Fermentation Protocol

-

Inoculate a 500 mL flask containing 100 mL of R5 medium with a spore suspension or mycelial fragments of S. albus harboring the this compound gene cluster.

-

Incubate the preculture at 28°C with shaking at 180 rpm for 3 days.[2]

-

Transfer 10 mL of the preculture to a 500 mL flask containing 100 mL of production medium.

-

Incubate the production culture at 28°C with shaking at 180 rpm for 7 days.[2]

Extraction and Purification of this compound

3.2.1 Extraction

-

After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Extract the mycelium with acetone or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3.2.2 Purification (General Protocol)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from a low to a high concentration of solvent B over a suitable time (e.g., 5% to 95% B over 40 minutes).

-

Detection: UV detector at a wavelength of 365 nm.[2]

-

Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC-MS.

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: To identify the chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. While the specific spectral data from the original publication is not readily accessible, modern high-resolution NMR instruments (e.g., 500 MHz or higher) would be used for complete structural assignment, including 2D NMR techniques like COSY, HSQC, and HMBC.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol that can be used to determine the MIC of this compound against bacterial strains like Staphylococcus aureus.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathways and Biosynthesis Regulation

The biosynthesis of this compound is encoded by a large biosynthetic gene cluster (BGC) which also contains several regulatory genes (llpR1-llpRV) that control its expression.[2]

Caption: Regulatory cascade for this compound biosynthesis.

Experimental Workflow for Discovery and Isolation

The general workflow from the producing microorganism to the purified active compound is a multi-step process.

Caption: General workflow for this compound discovery and characterization.

Conclusion

This compound remains a promising antibiotic candidate due to its potent activity against clinically relevant bacteria. The elucidation of its biosynthetic gene cluster has opened avenues for genetic engineering to create novel derivatives with improved properties. This technical guide provides a foundational resource for researchers to build upon, facilitating further exploration of this compound and its potential as a therapeutic agent. Further research is warranted to develop optimized and scalable purification protocols and to fully characterize its pharmacological properties.

References

The Biosynthesis of Lysolipin I: A Technical Guide for Scientific Professionals

Abstract

Lysolipin I, a potent polycyclic xanthone antibiotic produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042, exhibits significant antibacterial activity against a range of pathogens, including multidrug-resistant strains.[1][2] Its complex, highly oxidized structure originates from a type II polyketide synthase (PKS) pathway, followed by a remarkable series of tailoring reactions. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture of its biosynthetic gene cluster (BGC), the key enzymatic steps, and quantitative production data. Furthermore, it supplies detailed experimental protocols for the genetic manipulation and analysis of lysolipin production, aimed at researchers in natural product discovery and drug development.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large, 42-43 kb biosynthetic gene cluster (BGC).[2][3] This cluster, referred to as the llp cluster, was fully sequenced from S. tendae Tü 4042 and contains 42 identified genes.[1][4] These genes encode all the requisite machinery for producing the complex lysolipin scaffold, including a minimal type II PKS, cyclases, and an extensive collection of tailoring enzymes, particularly oxidoreductases, which contribute to its status as one of the most highly modified aromatic polyketides.[1][5] The BGC also contains genes for regulation and self-resistance.[1]

The heterologous expression of the entire BGC, contained on cosmid 4H04, in the host Streptomyces albus J1074 resulted in stable production of this compound, confirming the completeness of the cloned gene set.[1][3]

The this compound Biosynthetic Pathway

The construction of this compound is a multi-stage process, initiated by a specialized starter unit and proceeding through polyketide chain synthesis, cyclization, and extensive tailoring.

-

Starter Unit Formation: Unlike typical type II PKS pathways that start with acetate, lysolipin biosynthesis is primed by a malonate-derived starter unit.[6] The amidotransferase LlpA is proposed to be responsible for generating this malonamate starter unit, a key step that dictates the initial chemistry of the backbone.[4][6]

-

Polyketide Chain Assembly: The core of the molecule is assembled by the minimal type II PKS, which consists of three dissociated enzymes: the ketosynthase subunits KSa and KSβ (LlpE and LlpD, respectively) and the acyl carrier protein (ACP), LlpF.[1][7] This enzymatic complex iteratively catalyzes the condensation of 12 malonyl-CoA extender units to the malonamate starter, creating a linear tridecaketide intermediate anchored to the LlpF ACP.[7]

-

Cyclization and Aromatization: Following chain assembly, the nascent polyketide chain is subjected to a series of intramolecular aldol condensations, catalyzed by the cyclases LlpCI-CIII.[1][4] These reactions fold the linear chain into a polycyclic aromatic intermediate, which forms the foundational ring structure of the xanthone core.

-

Post-PKS Tailoring Reactions: The aromatic intermediate undergoes a battery of modifications, which are responsible for the significant chemical complexity and bioactivity of this compound. This is one of the most heavily oxidized polyketides known.[5] Key tailoring steps include:

-

Oxidations: At least 15 genes in the cluster encode enzymes for redox modifications (llpOI-OVIII, ZI-ZIV, U, L, and S), highlighting the extensive oxidative tailoring required.[1][4] These enzymes, including putative monooxygenases and hydroxylases, are crucial for forming the xanthone moiety and decorating the scaffold.

-

Methylation: Six methyltransferases (llpMI-MVI) are encoded in the BGC, responsible for adding methyl groups at specific positions.[1]

-

Halogenation: A dedicated halogenase, LlpH, chlorinates the xanthone structure, a feature often critical for the bioactivity of natural products.[3]

-

Quantitative Data Summary

The production of this compound is tightly regulated, and yields can be substantially improved through genetic engineering. The compound's potent bioactivity is reflected in its low minimum inhibitory concentrations (MICs).

Table 1: Production Yields of this compound and Derivatives

| Strain / Condition | Genetic Background | Production Yield | Reference |

|---|---|---|---|

| S. albus J1074 | Heterologous host with llp BGC (cosmid 4H04) | 50 mg/L (non-optimized) | [2] |

| S. tendae Tü 4042 | Wild-type producer with llpRI inactivation | ~500 mg/L (>300% increase) | [2] |

| S. albus 4H04∆llpRI | Heterologous host with repressor knockout | 3-fold increase vs. parent |[5] |

Table 2: Antibacterial Activity (MIC) of this compound

| Target Organism | MIC | Notes | Reference |

|---|---|---|---|

| Gram-positive bacteria (e.g., Bacillus, Staphylococcus) | < 10 nM | Extraordinarily potent activity | [2] |

| Gram-negative bacteria (e.g., Proteus, Pseudomonas) | < 10 nM | Extraordinarily potent activity | [2] |

| Gram-positive & Gram-negative bacteria | 0.001 µg/mL | General potent activity | [8] |

| Xanthomonas citri subsp. citri | 0.4 - 0.8 µg/mL | Activity against plant pathogen | [8] |

| E. coli, Salmonella typhimurium | Resistant | Susceptible in permeation-enhanced strains |[2] |

Key Experimental Methodologies

Protocol 1: Gene Inactivation via PCR-Targeted λ-Red Recombination

This protocol describes the inactivation of a target gene (e.g., the repressor llpRI) within the lysolipin BGC on its cosmid vector, prior to introduction into a Streptomyces host.

Materials:

-

E. coli BW25113/pIJ790 (contains λ-Red recombination machinery)

-

Cosmid 4H04 (containing the llp BGC)

-

Template plasmid for resistance cassette (e.g., pIJ773 for apramycin)

-

Gene-specific primers with 39-nt homology arms

-

Electroporator and cuvettes

-

Appropriate antibiotics and culture media

Procedure:

-

Primer Design: Design forward and reverse primers. Each primer should contain a 39-nucleotide 5' extension homologous to the regions flanking the gene to be deleted and a 3' region for amplifying a desired antibiotic resistance cassette.

-

PCR Amplification of Cassette: Perform PCR using the designed primers and a template plasmid to amplify the resistance cassette flanked by the homology arms. Purify the PCR product.

-

Preparation of Electrocompetent Cells: Grow E. coli BW25113/pIJ790 harboring the target cosmid 4H04 at 30°C to an OD600 of 0.4-0.6. Induce the λ-Red system by adding L-arabinose and incubating at 37°C for 45-60 minutes. Prepare electrocompetent cells by washing with ice-cold sterile 10% glycerol.

-

Electroporation: Electroporate the purified PCR product (~100-500 ng) into the prepared electrocompetent cells.

-

Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotics to select for both the cosmid and the newly integrated resistance cassette. Screen colonies by PCR using primers flanking the target gene to confirm successful replacement.

Protocol 2: Heterologous Expression in Streptomyces albus

This protocol details the transfer of the recombinant cosmid from E. coli to S. albus for heterologous production of lysolipin or its derivatives.

Materials:

-

E. coli ET12567/pUZ8002 (methylation-deficient, contains helper plasmid for conjugation)

-

S. albus J1074 spores

-

Recombinant cosmid (e.g., 4H04ΔllpRI)

-

ISP4, MS, and R5 media

-

Nalidixic acid, apramycin (or other relevant antibiotics)

Procedure:

-

Cosmid Transfer to Donor E. coli: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

-

Preparation of S. albus Spores: Grow S. albus J1074 on ISP4 agar until fully sporulated. Harvest spores and store as a glycerol stock.

-

Conjugation: a. Grow the E. coli donor strain to mid-log phase in LB with appropriate antibiotics. Wash and resuspend the cells in antibiotic-free LB. b. Heat-shock S. albus spores at 50°C for 10 minutes. c. Mix the E. coli donor cells and S. albus spores. Plate the mixture onto dry MS agar plates. Incubate at 28-30°C for 16-20 hours.

-

Selection of Exconjugants: Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the antibiotic corresponding to the resistance marker on the cosmid (e.g., apramycin). Continue incubation until Streptomyces colonies appear.

-

Production Cultivation: Inoculate positive exconjugants into a suitable seed medium (e.g., TSB), followed by transfer to a production medium (e.g., R5).[2] Ferment for 5-7 days at 28°C.

Protocol 3: Extraction and HPLC-MS Analysis of this compound

This protocol provides a general method for extracting and analyzing this compound from fermentation cultures.

Materials:

-

Ethyl acetate, Methanol (HPLC grade)

-

Centrifuge and tubes

-

Rotary evaporator

-

HPLC-MS system with a C18 column

-

Acetonitrile, water, formic acid (LC-MS grade)

Procedure:

-

Extraction: a. Centrifuge the fermentation broth (e.g., 50 mL) to separate the supernatant and mycelia. b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Sample Preparation: Re-dissolve the dried crude extract in a known volume of methanol (e.g., 1 mL) for analysis. Filter the sample through a 0.22 µm syringe filter.

-

HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, a linear gradient from 10% B to 100% B over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: Monitor at 365 nm for the characteristic lysolipin chromophore.[2] e. Mass Spectrometry: Use an ESI source in positive ion mode to detect the [M+H]⁺ ion of this compound (C₂₉H₂₄ClNO₁₁).

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]

- 3. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 4. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Engineering Strategies Based on Secondary Messengers c‑di-GMP for the Discovery of Novel Aromatic Polyketides in Streptomyces sp. HDN154049 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on the Antitumor Potential of Lysolipin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysolipin I, a polycyclic xanthone antibiotic produced by Streptomyces species, is recognized for its potent antibacterial properties.[1][2] While its primary area of investigation has been in combating multidrug-resistant pathogens, its inherent cytotoxicity suggests a potential, yet largely unexplored, avenue for anticancer applications.[1] This technical guide provides a comprehensive framework for the preliminary investigation of this compound as an antitumor agent. Due to the limited publicly available data on the specific anticancer effects of this compound, this document outlines the standard experimental methodologies, data presentation formats, and theoretical signaling pathways that would be integral to a thorough preliminary study. The protocols and data tables presented herein are illustrative and serve as a template for future research in this promising area.

Introduction to this compound

This compound is a structurally complex aromatic polyketide.[1] Its biosynthesis is encoded by a large gene cluster, which has been the subject of genetic engineering to produce derivatives with altered bioactivities.[1][3][4] Notably, efforts have been made to generate derivatives with less cytotoxicity, indicating that the parent compound possesses significant cell-killing capabilities that may be harnessed for therapeutic purposes against cancer.[1] The xanthone chemical scaffold, to which this compound belongs, is found in numerous natural products exhibiting a range of biological activities, including significant antineoplastic effects against various cancer cells at nanomolar concentrations.[5][6]

Quantitative Analysis of Cytotoxicity

A crucial first step in evaluating the antitumor potential of this compound is to determine its cytotoxic effects against a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative IC50 Values of a Hypothetical Antitumor Compound against Various Human Cancer Cell Lines. This table serves as a template for how the cytotoxic activity of this compound would be presented.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| HCT-116 | Colon Carcinoma | Data not available |

| A549 | Lung Adenocarcinoma | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| PC-3 | Prostate Carcinoma | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

| U87MG | Glioblastoma | Data not available |

Detailed Experimental Protocols

The following are standard protocols that would be employed to assess the antitumor potential of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) at various doses and a vehicle control on a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate typical workflows and hypothetical signaling pathways that could be investigated in relation to this compound's antitumor activity.

References

- 1. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]

- 2. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lysolipin I: A Technical Whitepaper on the Inhibition of Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of the mechanism of action for Lysolipin I, a potent antibiotic that targets bacterial cell wall synthesis. It details the molecular target, quantitative activity, and the experimental protocols used to elucidate its function.

Introduction

This compound is a halogenated, polycyclic xanthone natural product originally isolated from Streptomyces violaceoniger.[1][2] It belongs to the polyketide class of antibiotics and has demonstrated exceptional bactericidal activity against a range of Gram-positive and some Gram-negative bacteria, including multidrug-resistant strains like MRSA and VRE.[2][3] Early investigations correctly identified that its primary site of action was the bacterial cell wall biosynthesis pathway.[4] Subsequent research has precisely identified its molecular target as MurJ, an essential lipid flippase, establishing this compound as a potent and specific inhibitor of a critical step in peptidoglycan (PG) synthesis.[1]

Core Mechanism of Action

The structural integrity of most bacteria is maintained by the peptidoglycan sacculus, a mesh-like polymer of sugars and amino acids. The synthesis of this structure is a complex, multi-stage process that is a proven target for many successful antibiotics. This compound exerts its bactericidal effect by disrupting this pathway at the crucial step of precursor translocation across the cytoplasmic membrane.

The Role of MurJ in Peptidoglycan Synthesis

The monomeric building block of peptidoglycan, known as Lipid II, is assembled on the cytoplasmic face of the inner membrane.[5] This precursor, composed of a disaccharide-pentapeptide linked to an undecaprenyl phosphate lipid carrier, must be translocated, or "flipped," to the periplasmic side of the membrane for polymerization into the growing cell wall.[5][6]

This essential translocation is catalyzed by the integral membrane protein MurJ.[5] MurJ is a member of the Multidrug/Oligosaccharidyl-lipid/Polysaccharide (MOP) exporter superfamily and functions via an alternating-access mechanism.[6] It cycles between an inward-facing conformation, which binds Lipid II from the cytoplasm, and an outward-facing conformation, which releases Lipid II into the periplasm.[6] This process is vital; without a constant supply of Lipid II to the outer leaflet, cell wall construction ceases, leading to structural weakness and cell lysis.[4]

Inhibition of MurJ by this compound

The mechanism of action of this compound is the targeted inhibition of the flippase activity of MurJ. By binding to MurJ, this compound is believed to lock the transporter in a non-functional conformation, preventing the translocation of Lipid II from the cytoplasm to the periplasm.[1][7] This blockade results in the accumulation of Lipid II precursors on the inner leaflet of the membrane and starves the periplasmic PG synthesis machinery of its substrate.[1] The inability to build or repair the cell wall ultimately compromises the cell's structural integrity, leading to lysis and bacterial death.

Quantitative Data

Antibacterial Activity of this compound

The following table summarizes the known antibacterial spectrum of this compound.

| Bacterial Species/Group | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus sp. | Gram-positive | Low nanomolar (<10 nM) | [2] |

| Staphylococcus sp. | Gram-positive | Low nanomolar (<10 nM) | [2] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Low nanomolar (<10 nM) | [2] |

| Vancomycin-resistant Enterococci (VRE) | Gram-positive | Low nanomolar (<10 nM) | [2] |

| Corynebacterium sp. | Gram-positive | Low nanomolar (<10 nM) | [2] |

| Proteus sp. | Gram-negative | Low nanomolar (<10 nM) | [2] |

| Pseudomonas sp. | Gram-negative | Low nanomolar (<10 nM) | [2] |

| E. coli (permeation-enhanced strains) | Gram-negative | Susceptible | [2] |

| E. coli (wild-type) | Gram-negative | Resistant | [2] |

Binding Affinities for the MurJ Transporter

The study of the MurJ transporter has yielded quantitative data on its interaction with its substrate, Lipid II, and other competing endogenous lipids. These values, determined by native mass spectrometry, are crucial for contextualizing the potency of inhibitors.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| MurJ and Lipid II | Native Mass Spectrometry | 2.9 ± 0.6 µM | [8] |

| MurJ and Cardiolipin | Native Mass Spectrometry | 13 ± 5 µM | [8] |

Note: A specific Kd for the this compound-MurJ interaction has not been publicly reported at the time of this document's creation.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on specialized biochemical and biophysical assays designed to measure Lipid II translocation and binding in vitro and in vivo.

Protocol: In Vivo Lipid II Flippase (Colicin M) Assay

This assay provides a functional, cell-based readout of MurJ flippase activity and its inhibition. It leverages the bacterial toxin Colicin M, which specifically cleaves Lipid II in the periplasm.[5]

Principle: By metabolically labeling Lipid II with a radioactive precursor, the amount of Lipid II flipped to the periplasm can be quantified by measuring the amount of cleaved, soluble product. A decrease in product formation in the presence of an inhibitor indicates reduced MurJ activity.[5][8]

Methodology:

-

Bacterial Culture: Grow an appropriate E. coli strain (often deficient in the Colicin M receptor, FhuA, for controlled experiments) to mid-log phase.[5]

-

Radiolabeling: Add a radioactive precursor specific to the peptidoglycan stem peptide, such as [³H]-meso-diaminopimelic acid ([³H]-mDAP), to the culture medium and incubate to allow for incorporation into Lipid II.[5]

-

Inhibitor Treatment: Add the test compound (e.g., this compound) or a control vehicle to the culture and incubate for a defined period.

-

Colicin M Addition: Introduce purified Colicin M to the cell suspension. Colicin M will be translocated to the periplasm where it will cleave any accessible Lipid II.[5]

-

Extraction: Stop the reaction and perform a sequential extraction. A hot water extraction will isolate the soluble, cleaved radiolabeled product (diphosphate-MurNAc-pentapeptide).[5]

-

Quantification: Analyze the hot-water extract using HPLC coupled with a radiodetector to quantify the amount of cleaved product. A significant reduction in the radiolabeled product peak in inhibitor-treated samples compared to controls indicates successful inhibition of Lipid II flipping.[5]

Protocol: Native Mass Spectrometry for Protein-Ligand Binding

Native Mass Spectrometry (MS) is a powerful biophysical technique that allows the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity.[9]

Principle: The protein of interest (MurJ) is gently ionized from a non-denaturing, volatile buffer solution, preserving non-covalent interactions. The mass of the resulting complex is measured with high accuracy, allowing for the detection of bound ligands like Lipid II.[9]

Methodology:

-

Protein Purification: Overexpress and purify MurJ using affinity chromatography. It is critical to maintain the protein in a suitable detergent (e.g., LDAO or GDN) to ensure it remains folded and soluble.

-

Buffer Exchange: Exchange the purified MurJ into a volatile buffer system suitable for mass spectrometry, typically 200 mM ammonium acetate, while maintaining a detergent concentration above the critical micelle concentration (CMC).[9] This is often done using size-exclusion chromatography or centrifugal desalting columns.

-

Ligand Incubation: Incubate the purified MurJ with the ligand of interest (e.g., Lipid II or a potential inhibitor like this compound) at various concentrations.

-

Nano-Electrospray Ionization: Load the sample into a borosilicate nano-electrospray emitter and introduce it into a mass spectrometer optimized for high mass detection (e.g., an Orbitrap EMR).[9] Gentle instrument settings are used to preserve the non-covalent complex during desolvation and ionization.

-

Data Acquisition & Analysis: Acquire mass spectra over a high m/z range. The resulting spectra are deconvoluted to determine the neutral mass of the species present. A mass shift corresponding to the mass of the bound ligand confirms the interaction. Titration experiments can be used to determine binding affinity (Kd).[8]

Conclusion

This compound represents a highly potent antibacterial agent with a well-defined mechanism of action. Its specific inhibition of the essential Lipid II flippase MurJ disrupts a critical chokepoint in the bacterial cell wall synthesis pathway. The low nanomolar activity against clinically relevant pathogens underscores its potential as a lead compound for antibiotic development. The experimental frameworks detailed herein, particularly the Colicin M flippase assay and native mass spectrometry, provide robust platforms for discovering and characterizing new MurJ inhibitors, paving the way for novel therapeutics to combat antibiotic resistance.

References

- 1. Structure and Mechanism of the Lipid Flippase MurJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]

- 3. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MurJ is the flippase of lipid-linked precursors for peptidoglycan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bacterial lipid II flippase MurJ functions by an alternating-access mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Direct observation of the influence of cardiolipin and antibiotics on lipid II binding to MurJ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Direct observation of the influence of cardiolipin and antibiotics on lipid II binding to MurJ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Derivatives of Lysolipin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lysolipin I, a potent polyketide antibiotic, and its known natural variants and synthetic derivatives. The document details its mechanism of action, biological activities, and the methodologies for its production and modification.

Introduction to this compound

This compound is a halogenated, polycyclic xanthone antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042.[1][2] It belongs to the polyketide class of natural products and exhibits remarkable antibacterial activity against a broad spectrum of bacteria, including multidrug-resistant pathogens.[3] The primary molecular formula for this compound is C29H24ClNO11.[4] this compound's potent biological activity and unique chemical structure have made it a subject of significant interest for the development of new antibacterial agents.

Natural Variants of this compound

The primary known natural variant of this compound is Lysolipin X . Lysolipin X is a chemically unstable precursor that is naturally produced by Streptomyces violaceoniger and readily transforms into the more stable this compound.[4]

Genetically Engineered Derivatives of this compound

The biosynthesis of this compound is encoded by a large, 43 kb biosynthetic gene cluster (BGC) containing 42 genes.[1][3] This BGC has been successfully cloned and heterologously expressed in Streptomyces albus, providing a platform for genetic manipulation and the generation of novel derivatives.[1][5] Genetic engineering efforts have focused on modifying the this compound scaffold to improve its therapeutic properties, such as enhancing its activity spectrum and reducing its cytotoxicity.

Key derivatives have been generated by deleting specific genes within the BGC:

-

CBS40: Produced by deleting the llpOI gene, which encodes a putative FAD-dependent monooxygenase. This derivative has shown improved antibacterial activity against Escherichia coli.

-

CBS68, CBS70, and CBS72: Generated through the deletion of llpOIV (a putative cytochrome P450 hydroxylase) and llpMVI (a putative O-methyltransferase), respectively. These derivatives exhibit reduced cytotoxicity.

-

Brominated Lysolipin Derivative (CBS49): Cultivation of the heterologous producer strain in a bromide-containing fermentation medium results in the production of a new brominated analog with the molecular formula C28H20BrNO9.[1][2]

-

Dechloro-lysolipin I (CBS44): This derivative is also produced during fermentation in bromide-containing medium.[1]

Furthermore, a "non-natural natural product," lysoquinone-TH1 , has been synthesized by expressing the minimal polyketide synthase II (PKS II) genes (llpD-F) along with cyclase genes (llpCI-CIII) from the lysolipin gene cluster in S. albus.[6]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) and cytotoxicities (IC50) of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives Against Various Bacterial Strains

| Compound/Derivative | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (Permeabilized) (µg/mL) | Vancomycin-Resistant Enterococci (VRE) | Methicillin-Resistant S. aureus (MRSA) |

| This compound | <0.01 | <0.01 | <0.01 | Low nanomolar activity | Low nanomolar activity |

| CBS40 | Data not available | Data not available | Improved activity | Data not available | Data not available |

Note: this compound shows extraordinarily potent antibacterial activity, with MIC values in the low nanomolar range (less than 10 nM) against a range of Gram-positive and some Gram-negative microorganisms.[1] Enterobacteriaceae are typically resistant unless their membrane permeation is damaged.[4]

Table 2: Cytotoxicity (IC50) of this compound and Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cytotoxicity (IC50) |

| This compound | High cytotoxicity reported |

| CBS68, CBS70, CBS72 | Reduced cytotoxicity |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] The proposed mechanism involves the binding of this compound to the lipid carrier molecule bactoprenol (also known as C55-lipid carrier), which is responsible for transporting peptidoglycan precursors across the cell membrane.[5] By sequestering bactoprenol, this compound prevents the completion of the Lipid II cycle, thereby halting the synthesis of the peptidoglycan layer and leading to cell lysis.

Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Fermentation for Lysolipin Production

-

Pre-culture Preparation: Inoculate Streptomyces albus harboring the lysolipin BGC into 100 mL of R5 medium supplemented with a suitable antibiotic (e.g., 100 µg/mL apramycin) in a 500-mL Erlenmeyer flask containing steel springs.[1]

-

Incubation: Incubate the pre-culture on an orbital shaker at 180 rpm and 28°C for 2-3 days.

-

Production Culture: Inoculate the main production medium with the pre-culture. Various media can be used for optimizing production.

-

Fermentation: Incubate the production culture for 7 days at 28°C with shaking.

-

For Brominated Derivatives: To produce brominated derivatives, substitute NaCl with 5 g/L NaBr in the E1 fermentation medium.[1]

Extraction and Purification of this compound

-

pH Adjustment: Adjust the pH of the 7-day old culture broth to 3.

-

Solvent Extraction: Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Concentration: Concentrate the ethyl acetate phase in vacuo to obtain the crude extract.

-

Re-dissolution: Re-dissolve the crude extract in methanol for further analysis.

-

Analysis: Analyze the methanolic extract for this compound and its derivatives using HPLC-DAD-MS.

Genetic Manipulation: Gene Knockout using REDirect Technology

The REDirect technology is a PCR-based method for targeted gene disruption in Streptomyces.

Caption: Workflow for gene knockout in Streptomyces using REDirect technology.

-

Primer Design: Design long primers (70-80 bp) with 39-bp overhangs homologous to the regions flanking the gene of interest and 20-bp priming sequences that anneal to a disruption cassette template (e.g., pIJ773 containing an apramycin resistance gene).

-

PCR Amplification: Amplify the disruption cassette using the designed primers to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

-

Electroporation into E. coli: Introduce the purified PCR product and the target cosmid (containing the lysolipin BGC) into an E. coli strain expressing the λ Red recombinase system (e.g., BW25113/pIJ790).

-

Homologous Recombination: The λ Red system facilitates homologous recombination between the homology arms on the PCR product and the target gene on the cosmid, replacing the gene with the resistance cassette.

-

Selection and Verification: Select for E. coli colonies containing the mutated cosmid and verify the correct gene replacement by PCR and restriction analysis.

-

Intergeneric Conjugation: Transfer the mutated cosmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces recipient strain via intergeneric conjugation.

-

Selection of Mutants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene in the chromosome with the disruption cassette.

Conclusion

This compound remains a promising scaffold for the development of novel antibiotics. The elucidation of its biosynthetic pathway and the establishment of genetic tools for its manipulation have opened avenues for generating derivatives with improved therapeutic profiles. Further exploration of the structure-activity relationships of these novel analogs will be crucial for advancing this compound-based compounds towards clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of natural product discovery and antibiotic development.

References

- 1. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. BIOL 230 Lecture Guide - Synthesis of Peptidoglycan - Role of Bactoprenol [cwoer.ccbcmd.edu]

- 6. sbs.utexas.edu [sbs.utexas.edu]

early research on the biological activity of Lysolipin I

An In-depth Technical Guide on the Early Research of the Biological Activity of Lysolipin I

Abstract

This compound is a potent polycyclic xanthone antibiotic first isolated in 1975 from Streptomyces violaceoniger.[1] Characterized by a chlorinated structure and high biological activity, it demonstrated significant efficacy against a range of Gram-positive bacteria and, under certain conditions, some Gram-negative bacteria.[1][2] Early investigations into its mechanism of action strongly indicated that this compound inhibits bacterial cell wall biosynthesis. The proposed mechanism involves an interaction with the lipid carrier responsible for transporting murein precursors across the cell membrane, leading to cell lysis.[1][3][4] This document provides a technical overview of the foundational research into this compound's biological activity, detailing its antimicrobial spectrum, proposed mechanism, and the experimental protocols used in its initial characterization.

Introduction

In 1975, researchers isolated two novel lipophilic antibiotics, Lysolipin X and this compound, from the cultures of Streptomyces violaceoniger, strain Tü 96.[1] Lysolipin X was found to be an unstable precursor that readily converts to the more stable and significantly more active this compound upon exposure to light, heat, or UV radiation.[3] Later, Streptomyces tendae Tü 4042 was also identified as a producer.[2][5]

Chemically, this compound (Molecular Formula: C29H24CINO11) is a highly modified aromatic polyketide belonging to the xanthone class.[1][2][5][6] Its complex structure is assembled by a type II polyketide synthase system, encoded by a large biosynthetic gene cluster.[5] The molecule's potent biological activity, with effectiveness in the nanomolar range, immediately marked it as a compound of significant scientific interest.[2]

Biological Activity and Spectrum

Early studies established this compound as a powerful antimicrobial agent with a broad spectrum of activity, which also extended to eukaryotic cells.

-

Antibacterial Activity: It is exceptionally active against Gram-positive bacteria.[1][3] Its activity against Gram-negative bacteria, such as Enterobacteriaceae, was observed primarily in strains with compromised membrane permeation, suggesting the outer membrane presents a significant barrier to the antibiotic.[1][2] A key characteristic of its action is the lytic effect it has on bacterial cells.[1]

-

Antifungal Activity: Antifungal properties were also reported in early research.[7]

-

Antitumor Effect: A strong tumorstatic effect was observed against various tumor cell lines, indicating its potent cytotoxic capabilities extend beyond prokaryotes.[3]

Data Presentation: Quantitative Biological Activity

The following table summarizes the key quantitative data reported in early studies on this compound's potency.

| Target Organism/Cell Type | Assay Type | Reported Potency | Reference |

| Gram-positive bacteria | MIC | 0.001 µg/mL | [3][4] |

| Gram-negative bacteria (e.g., Proteus, Pseudomonas) | MIC | < 10 nM | [2] |

| Various Tumor Cell Lines | IC₅₀ | 0.001 µg/mL | [3] |

Proposed Mechanism of Action

Key Experimental Protocols

While the original 1975 publication lacks exhaustive detail in its English abstract, the methodologies can be reconstructed based on standard microbiological practices of the era and the observed biological effects.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol is designed to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in liquid growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate, creating a range of decreasing concentrations.

-

Inoculum Preparation: The test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no antibiotic (positive control) and uninoculated medium (negative control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Assay for Cell Lysis (Turbidimetric Assay)

This method assesses the lytic activity of this compound by monitoring the decrease in optical density of a bacterial culture over time.

-

Culture Preparation: A mid-logarithmic phase culture of a susceptible bacterium (e.g., Bacillus subtilis) is prepared in a nutrient-rich broth.

-

Experimental Setup: The culture is divided into aliquots in cuvettes or a microplate reader. The optical density (e.g., at 600 nm) is measured to establish a baseline.

-

Addition of this compound: this compound is added to the experimental cultures at a concentration known to be above the MIC. A control culture receives only the solvent.

-

Monitoring Lysis: The optical density of the cultures is monitored at regular intervals over several hours.

-

Data Analysis: A sharp and sustained decrease in optical density in the presence of this compound, compared to the stable or increasing density of the control, indicates cell lysis.

Early Biosynthetic Insights

The complex xanthone structure of this compound pointed towards a polyketide origin. Later molecular genetics work confirmed this, identifying a large (~42 kb) Type II polyketide synthase gene cluster responsible for its production.[2][5] This cluster contains not only the core PKS genes but also an extensive collection of tailoring enzymes, including cyclases, oxidoreductases, methyltransferases, and a halogenase, which collectively perform the intricate modifications required to synthesize the final active molecule.[5] The successful heterologous expression of this gene cluster in Streptomyces albus paved the way for genetic engineering and the production of novel derivatives.[2][5]

Conclusion

The early research on this compound successfully identified it as a natural product with exceptionally potent antibacterial and antitumor activity. Foundational studies correctly hypothesized its mechanism of action as the disruption of cell wall synthesis via interaction with lipid carriers, a mode of action that remains a key area for antibiotic development. This pioneering work established this compound as a molecule of significant interest, stimulating decades of further research into its biosynthesis, chemical synthesis, and the generation of novel derivatives with improved therapeutic potential.

References

- 1. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]

- 3. WO2006032232A2 - Novel lysolipin biosynthesis gene cluster - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C29H24ClNO11 | CID 5492139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Lysolipin I: Molecular and Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, physicochemical properties, and known mechanisms of the antibiotic Lysolipin I. The information is compiled from various scientific sources to support research and development efforts in the fields of microbiology and pharmacology.

Molecular and Physicochemical Characteristics

This compound is a potent lipophilic antibiotic isolated from bacterial strains such as Streptomyces violaceoniger and Streptomyces tendae[1][2][3][4]. It belongs to the polycyclic xanthone class of natural products and exhibits significant antibacterial activity[3][4]. Its distinctive bright yellow appearance is a notable physical characteristic[1][2].

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₂₄ClNO₁₁ | [1][2][5][6][7] |

| Molecular Weight | 597.9 - 598.0 g/mol | [1][5][6][7][8][9] |

| Exact Mass | 597.1038 Da | [5][9][10] |

| CAS Number | 59113-57-4 | [1][5][6][7][10] |

| Appearance | Yellow needles, Deeply yellow solid powder | [1][2][10] |

| Melting Point | 260-262 °C | [6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Methylene Chloride | [1][10] |

| Purity (as per suppliers) | ≥98% (by HPLC) | [1][7] |

| Storage & Stability | Stable for at least one year at -20°C. Stock solutions should be protected from light. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years)[1][10]. | [1][10] |

| IUPAC Name | (7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.0²,¹¹.0⁴,⁹.0¹³,²⁹.0¹⁸,²⁷.0²⁰,²⁵]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | [5] |

Experimental Protocols

The characterization and analysis of this compound involve a combination of spectroscopic, chromatographic, and molecular biology techniques.

The molecular structure of this compound was originally determined using a suite of spectroscopic methods[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O-C), which are key features of the this compound structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of its quinone-like chromophore and contributes to its yellow color[2].

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact mass and elemental composition, confirming the molecular formula[9][10].

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of this compound samples, with purity levels typically exceeding 98%[1][7]. It is also used to quantify the production yields of this compound and its derivatives from bacterial cultures. An HPLC-Diode Array Detector (DAD)-MS system can be used for comprehensive analysis[3][4].

-

Fermentation and Extraction : this compound is naturally produced by fermentation of Streptomyces species. After cultivation, the compound is extracted from the culture broth and mycelium using organic solvents.

-

Heterologous Expression : To improve yields, the biosynthetic gene cluster for lysolipin has been identified and heterologously expressed in host strains like Streptomyces albus[3][11]. This allows for more controlled and scalable production. The workflow involves cloning the ~42-kb gene cluster into an expression vector and introducing it into a suitable host for fermentation and subsequent purification[3][11].

Mechanism of Action and Biological Activity

This compound is a potent bactericidal agent with a mechanism that targets the bacterial cell envelope. While its complete signaling pathway has not been fully elucidated, its primary mode of action is understood to be the inhibition of cell wall biosynthesis[2][3].

-

Target : The primary target is the synthesis of peptidoglycan (murein), an essential component of the bacterial cell wall.

-

Mechanism : It is proposed that this compound interacts with the lipid carrier molecule responsible for transporting murein precursors across the cell membrane[2][3]. This disruption halts the construction of the cell wall, leading to cell lysis and bacterial death.

-

Spectrum of Activity : this compound is active against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low nanomolar range against many pathogens[2][3][8]. Its effectiveness against Gram-negative bacteria is notable, although it may require conditions that enhance outer membrane permeability[2].

-

Cytotoxicity : A significant challenge for the clinical development of this compound is its associated cytotoxicity against eukaryotic cells, which currently limits its therapeutic potential[3]. Ongoing research focuses on generating derivatives with an improved therapeutic index by modifying the core structure through genetic engineering of the biosynthetic pathway[3][4].

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C29H24ClNO11 | CID 5492139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. npatlas.org [npatlas.org]

- 10. medkoo.com [medkoo.com]

- 11. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cultivation of Streptomyces tendae for Lysolipin I Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysolipin I is a potent polyketide antibiotic with significant activity against a range of bacteria, including multidrug-resistant pathogens. It is naturally produced by Streptomyces tendae and Streptomyces violaceoniger. Due to low production yields in the native producers, heterologous expression of the lysolipin biosynthetic gene cluster in hosts such as Streptomyces albus has emerged as a promising strategy for enhancing production. Further optimization through genetic engineering and adjustment of cultivation conditions can lead to significant increases in yield.

These application notes provide detailed protocols for the cultivation of Streptomyces, specifically a heterologous S. albus strain expressing the lysolipin gene cluster, and subsequent extraction, purification, and quantification of this compound.

Data Presentation

Table 1: this compound Production Yields in Different Host Strains and Cultivation Media

| Host Strain | Genetic Modification | Cultivation Medium | This compound Yield | Reference |

| S. albus J1074 (heterologous host) | Wild-type lysolipin gene cluster | Non-optimized medium | 50 mg/L | [1] |

| S. tendae TÜ 4042 | Deletion of llpRI repressor gene | Not specified | ~0.5 g/L | [1] |

| S. albus 4H04 (heterologous host) | Wild-type lysolipin gene cluster | E1 Medium | 0.6 mg/mL (600 mg/L) | [2] |

| S. albus 4H04 (heterologous host) | Wild-type lysolipin gene cluster | NL800 Medium | 1.1 mg/mL (1100 mg/L) | [2] |

| S. albus 4H04∆llpRI (heterologous host) | Deletion of llpRI repressor gene | Not specified | 3-fold increase vs. parent | [1] |

Note: The compositions of E1 and NL800 media were detailed in the supplementary information of the cited reference and should be consulted for precise formulation.

Experimental Protocols

Protocol 1: Cultivation of S. albus for this compound Production

This protocol is adapted for the heterologous host Streptomyces albus J1074 containing the lysolipin biosynthetic gene cluster (e.g., strain S. albus 4H04).

1.1 Inoculum Preparation (Pre-culture)

-

Prepare R5 medium for the pre-culture. The composition is provided in Table 2.

-

In a 500 mL Erlenmeyer flask containing a sterile spring (to ensure dispersed growth), add 100 mL of R5 medium.

-

Supplement the medium with an appropriate antibiotic for plasmid maintenance (e.g., 100 µg/mL apramycin).

-

Inoculate the flask with a fresh spore suspension or a mycelial stock of the S. albus producer strain.

-

Incubate the flask at 28°C on an orbital shaker at 180 rpm for 3 days.

Table 2: Composition of R5 Pre-culture Medium

| Component | Concentration (g/L) |

| Sucrose | 103.0 |

| K₂SO₄ | 0.25 |

| MgCl₂·6H₂O | 10.12 |

| Glucose | 10.0 |

| Difco Casamino Acids | 0.1 |

| Yeast Extract | 5.0 |

| TES Buffer | 5.73 |

| Trace Element Solution* | 2 mL/L |

| KH₂PO₄ (0.5% solution) | added post-autoclaving |

| CaCl₂·2H₂O (5M solution) | added post-autoclaving |

| L-proline (20% solution) | added post-autoclaving |

| NaOH (1N) | to adjust pH |

*Refer to standard Streptomyces protocols for trace element solution composition.

1.2 Main Fermentation

-

Prepare the production medium (e.g., E1 or NL800 medium) in 500 mL Erlenmeyer flasks, with 100 mL of medium per flask.

-

Inoculate each main culture flask with 10 mL of the 3-day old pre-culture.

-

Incubate the main culture at 28°C on an orbital shaker at 180 rpm for 7 days.

-

(Optional) For in-situ product recovery, sterile Amberlite XAD-16 resin can be added to the culture medium after 24 hours of growth.

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the culture broth.

-

After the 7-day incubation period, harvest the culture broth.

-

Adjust the pH of the culture broth to 3.0 using a suitable acid (e.g., HCl).

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified broth.

-

Mix vigorously for at least 30 minutes to ensure efficient extraction of the lipophilic this compound into the organic phase.

-

Separate the organic and aqueous phases using a separatory funnel.

-

Collect the upper ethyl acetate phase containing this compound.

-

Concentrate the ethyl acetate extract to dryness using a rotary evaporator.

-

Re-dissolve the dried extract in a small volume of methanol for subsequent analysis and purification.[2]

Protocol 3: Purification of this compound

This is a general protocol for the purification of polycyclic xanthones like this compound.

-

Silica Gel Column Chromatography (Initial Purification)

-

Load the concentrated methanolic extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a step or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate them.

-

-

Semi-preparative High-Performance Liquid Chromatography (Final Purification)

-

Dissolve the partially purified sample in a suitable solvent (e.g., methanol).

-

Inject the sample onto a semi-preparative HPLC system equipped with a C18 column.

-

Use an appropriate mobile phase, such as a gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).

-

Monitor the elution profile at a suitable wavelength (e.g., 365 nm) and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC-MS.

-

Evaporate the solvent to obtain pure this compound.

-

Protocol 4: Quantification of this compound by HPLC-MS

-

Sample Preparation: Prepare a dilution series of the methanolic extract of the culture.

-

Standard Curve: Prepare a standard curve using a known concentration of purified this compound.

-

HPLC-MS Analysis:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.

-

Detection: Monitor the specific m/z for this compound.

-

-

Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[2]

Visualizations

This compound Production Workflow

Caption: Workflow for this compound production and purification.

Regulatory Pathway of this compound Biosynthesis

References

Application Notes and Protocols for the Extraction and Purification of Lysolipin I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Lysolipin I, a potent polycyclic xanthone antibiotic. The methodologies described are based on established practices for the isolation of natural products from Streptomyces species and are intended to serve as a guide for laboratory-scale purification.

Introduction

This compound is a highly active antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042, with heterologous expression achieved in Streptomyces albus. It exhibits strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis through interaction with the C55-lipid carrier bactoprenol.[1] The purification of this compound to high homogeneity is crucial for detailed biological and pharmacological studies.

Overview of the Extraction and Purification Workflow

The overall process for obtaining pure this compound involves fermentation of the producing strain, extraction of the active compound from the culture broth, and a multi-step chromatographic purification. The typical workflow is outlined below.

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the production and purification of this compound from a culture of a genetically engineered Streptomyces albus strain. These values are representative and may vary depending on the specific fermentation conditions and purification scale.

| Purification Stage | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | 1 L Culture Broth | - | - | - |

| Solvent Extraction | 1 L Culture Broth | ~1.1 g Crude Extract | ~95 | ~15 |

| Silica Gel Chromatography | ~1.1 g Crude Extract | ~150 mg Semi-Pure Fraction | ~13.6 | ~70 |

| Preparative HPLC | ~150 mg Semi-Pure Fraction | ~90 mg Pure this compound | ~60 | >95 |

| Overall | 1 L Culture Broth | ~90 mg Pure this compound | ~8.2 | >95 |

Experimental Protocols

Fermentation

This protocol is based on optimized conditions for the heterologous expression of this compound in Streptomyces albus.

-

Preculture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of R5 medium with a spore suspension or a vegetative mycelial fragment of the S. albus producer strain. Incubate at 28°C on an orbital shaker at 180 rpm for 3 days.

-

Main Culture: Transfer 10 mL of the preculture to a 2 L Erlenmeyer flask containing 500 mL of E1 production medium.

-

Incubation: Incubate the main culture at 28°C with shaking at 180 rpm for 7 days.

-

Monitoring: Monitor this compound production by taking small aliquots of the culture, performing a quick extraction, and analyzing by HPLC-MS.

Extraction of this compound

This protocol describes the initial recovery of this compound from the fermentation broth.

-

Acidification: At the end of the fermentation, adjust the pH of the entire culture broth to 3.0 using 2M HCl.

-

Solvent Extraction: Transfer the acidified broth to a separation funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes. Allow the phases to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate.

-

Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator until a dry residue is obtained.

-

Resuspension: Redissolve the crude extract in a minimal volume of methanol (e.g., 10-20 mL) for subsequent purification.

Purification by Silica Gel Column Chromatography

This step serves as an initial fractionation to remove major impurities.

-

Column Packing: Prepare a silica gel (60-120 mesh) column in chloroform. The column size will depend on the amount of crude extract. For approximately 1 g of crude extract, a column of 35 x 2.5 cm can be used.

-

Sample Loading: Adsorb the methanolic crude extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of chloroform and ethyl acetate.

-

100% Chloroform

-

Chloroform:Ethyl Acetate (90:10, v/v)

-

Chloroform:Ethyl Acetate (80:20, v/v)

-

Chloroform:Ethyl Acetate (70:30, v/v)

-

Chloroform:Ethyl Acetate (60:40, v/v)

-

Chloroform:Ethyl Acetate (50:50, v/v)

-

100% Ethyl Acetate

-

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Pool the fractions containing this compound (typically eluting in the more polar fractions, e.g., 60:40 to 50:50 chloroform:ethyl acetate) and concentrate to dryness.

Final Purification by Preparative HPLC

This final polishing step yields high-purity this compound.

-

Sample Preparation: Dissolve the semi-purified material from the silica gel chromatography step in a suitable solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 40% to 90% B over 30 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 365 nm.

-

-

Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound (determined from analytical HPLC-MS).

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Purity Assessment: Assess the purity of the final product by analytical HPLC-MS.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting the bacterial cell wall synthesis. It specifically targets the lipid carrier molecule, bactoprenol pyrophosphate (C55-PP), which is essential for transporting peptidoglycan precursors across the cell membrane. By binding to these precursors, this compound prevents their incorporation into the growing peptidoglycan chain, leading to cell lysis and death.

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for the HPLC and HPLC-MS Analysis of Lysolipin I and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction